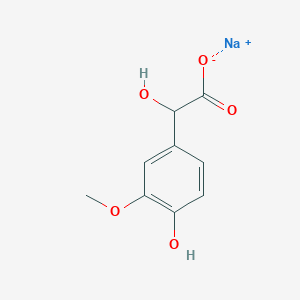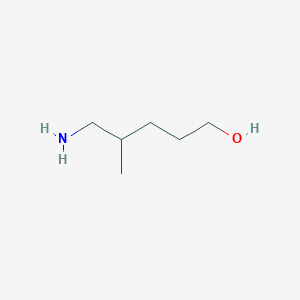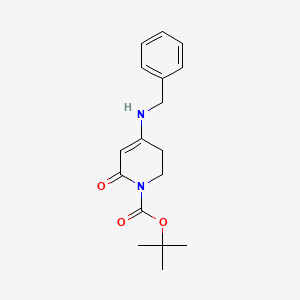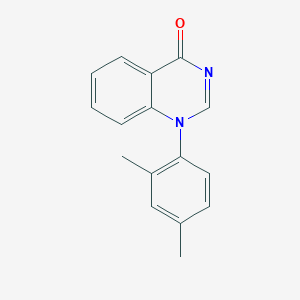
1-Ethyl-4,5-dimethoxy-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4,5-dimethoxy-2-methylbenzene is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol It is a derivative of benzene, characterized by the presence of ethyl, methoxy, and methyl substituents on the aromatic ring
Preparation Methods
The synthesis of 1-Ethyl-4,5-dimethoxy-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where an ethyl group is introduced to the benzene ring in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Ethyl-4,5-dimethoxy-2-methylbenzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination would yield brominated derivatives, while nitration would produce nitro compounds.
Scientific Research Applications
1-Ethyl-4,5-dimethoxy-2-methylbenzene has several scientific research applications:
Mechanism of Action
The mechanism by which 1-Ethyl-4,5-dimethoxy-2-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic ring and substituents can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions can modulate the activity of biological molecules and pathways, leading to specific physiological effects.
Comparison with Similar Compounds
1-Ethyl-4,5-dimethoxy-2-methylbenzene can be compared with other benzene derivatives such as:
Toluene: A simpler benzene derivative with a single methyl group.
Xylene: Benzene with two methyl groups in different positions.
Anisole: Benzene with a methoxy group.
The uniqueness of this compound lies in its combination of ethyl, methoxy, and methyl substituents, which confer distinct chemical properties and reactivity .
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1-ethyl-4,5-dimethoxy-2-methylbenzene |
InChI |
InChI=1S/C11H16O2/c1-5-9-7-11(13-4)10(12-3)6-8(9)2/h6-7H,5H2,1-4H3 |
InChI Key |
HCCLCOUVGYSPQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Chloro-7-methoxybenzo[d]oxazole](/img/structure/B11925634.png)



![6H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11925650.png)



![5-[(Benzyloxy)methyl]-2H-tetrazole](/img/structure/B11925667.png)

